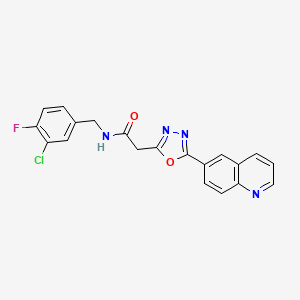

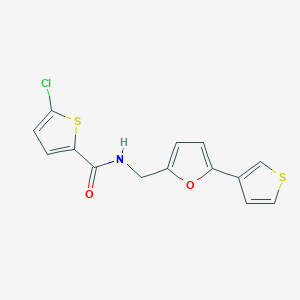

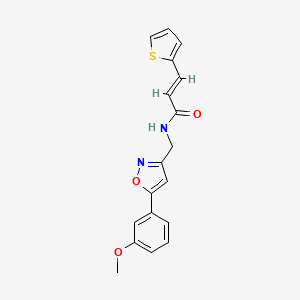

![molecular formula C11H15NO2 B2582588 [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine CAS No. 149917-33-9](/img/structure/B2582588.png)

[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine

Übersicht

Beschreibung

“[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 149917-33-9 . It has a molecular weight of 193.25 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for “[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine” is 1S/C11H15NO2/c1-11(13-5-6-14-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine” has a molecular weight of 193.25 . It is a liquid at room temperature and is stored at 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

- Synthesis and Structural Characterization : The compound has been involved in the synthesis of various heterocyclic structures, such as Schiff bases and pincer palladacycles, which are important for medicinal and catalytic applications. For example, Schiff bases of 3-aminomethyl pyridine were synthesized and showed potential as anticonvulsant agents. Similarly, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles (Pandey & Srivastava, 2011; Roffe et al., 2016).

Application in Polymer Science

- Copolymerization and Polymer Characterization : [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine derivatives are utilized in radical copolymerizations to produce copolymers with varying glass-transition temperatures and properties, indicating its significance in polymer science and material engineering (Coskun & Ilter, 2002).

Biological Applications and Medicinal Chemistry

- Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine derivatives have demonstrated significant photocytotoxic properties, suggesting their potential use in targeted cancer therapies. These complexes show promising results in generating reactive oxygen species and inducing apoptosis in cancer cells under specific light conditions (Basu et al., 2014; Basu et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(13-5-6-14-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFHHQQXBXCRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

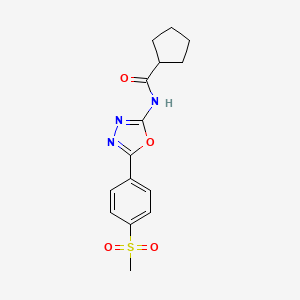

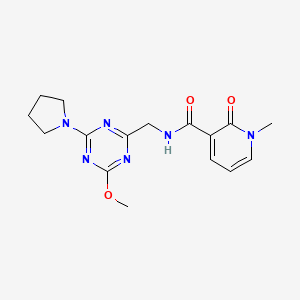

![(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2582506.png)

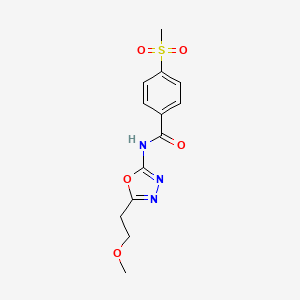

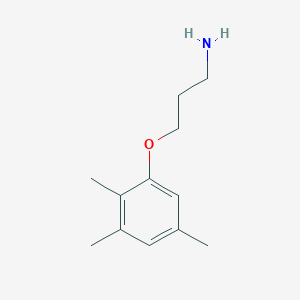

![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)

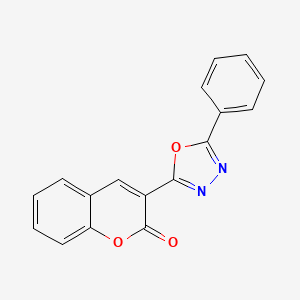

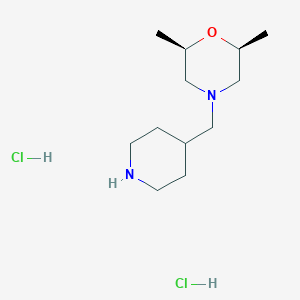

![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)